十联霉素

描述

Tenellin is a fungal metabolite found in Beauveria . It inhibits Mg2+, Ca2+, and Na+/K±ATPase activities in equine erythrocytes by 51%, 57%, and 74%, respectively, when used at a concentration of 200 μg/ml . Tenellin is cytotoxic to Sf9 and Sf21 insect cells with 50% cytotoxic concentration (CC50) values of 4.84 and 11.95 μM, respectively .

Synthesis Analysis

The biosynthesis of tenellin involves the activation of the silent polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster in the insect-pathogenic fungus Beauveria bassiana . A pathway-specific transcription factor, tenR, was identified, and the overexpression of tenR expanded the biosynthetic mechanism of 15-hydroxytenellin (15-HT) and its derivatives . A tandemly linked glycosyltransferase-methyltransferase gene pair located outside the tenS gene cluster was verified to mediate the rare and site-specific methylglucosylation of 15-HT at its N-OH residue .

Molecular Structure Analysis

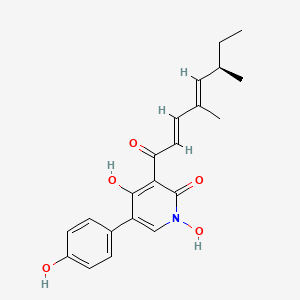

The molecular formula of Tenellin is C21H23NO5 . Its average mass is 369.411 Da and its monoisotopic mass is 369.157623 Da .

Physical And Chemical Properties Analysis

Tenellin has significant accumulation of iron–tenellin complex in ferricrocin-deficient mutants of Beauveria bassiana . These mutants had significant accumulation of iron–tenellin complex in their mycelia at 247–289 mg g−1 cell dry weight under iron-replete condition .

科学研究应用

昆虫病原应用

十联霉素是由昆虫病原真菌白僵菌(Beauveria neobassiana)产生的 {svg_1}. 这种真菌以其生物活性次级代谢产物而闻名,这些产物在生物防治和传染病方面具有应用价值 {svg_2}. 这种真菌产生的十联霉素及其衍生物可能用于开发生物防治剂 {svg_3}.

抗菌特性

十联霉素及其衍生物已显示出不同的抗菌活性 {svg_4}. 例如,它们被发现能够抑制金黄色葡萄球菌的生物膜形成 {svg_5}. 这表明十联霉素可用于开发新型抗菌剂 {svg_6}.

细胞毒活性

十联霉素对测试的细胞系显示出有效的细胞毒活性 {svg_7}. 这表明它可能用于癌症研究和治疗 {svg_8}.

铁螯合

十联霉素充当铁螯合剂,防止白僵菌中铁生成的活性氧物种毒性 {svg_9}. 这表明十联霉素可用于开发治疗与铁过载相关的疾病的方法 {svg_10}.

氧化应激管理

在白僵菌的铁载体缺陷型突变体中,十联霉素和铁-十联霉素复合物的产量显着增加 {svg_11}. 这种铁载体和十联霉素生物合成之间的意外联系可能是铁介导的氧化应激期间的一种生存策略 {svg_12}. 这表明十联霉素在管理氧化应激方面具有潜在的应用 {svg_13}.

细胞内铁载体

在没有铁载体的情况下,十联霉素与铁形成 3:1 复合物 {svg_14}. 这表明十联霉素可以作为细胞内铁载体,有助于铁储存 {svg_15}. 这可能对开发治疗与铁稳态相关的疾病的方法具有意义 {svg_16}.

作用机制

Target of Action

Tenellin, a secondary metabolite produced by the entomopathogenic fungus Beauveria neobassiana , primarily targets Staphylococcus aureus . It exhibits potent antibiofilm activity, disrupting the formation of bacterial biofilms .

Mode of Action

Tenellin interacts with its targets by inhibiting biofilm formation . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, adhering to inert or living surfaces. By disrupting this structure, tenellin prevents the bacteria from establishing a protective environment, making them more susceptible to antimicrobial agents .

Biochemical Pathways

It’s known that tenellin and its derivatives have varying antibiofilm and cytotoxic effects . This suggests that tenellin may interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

It’s known that tenellin is produced by the fermentation of beauveria neobassiana in a liquid medium

Result of Action

Tenellin demonstrates potent cytotoxic activity against all tested cell lines . This suggests that tenellin may induce cell death or inhibit cell proliferation, leading to its cytotoxic effects.

Action Environment

The action of tenellin can be influenced by environmental factors. For instance, tenellin is produced by Beauveria neobassiana, a fungus that thrives in various environments . The production of tenellin may therefore be influenced by factors such as temperature, humidity, and nutrient availability. Additionally, tenellin has been shown to chelate and sequester iron, which could benefit the producing fungus to compete for different niches .

未来方向

The biological activities of the tenellins have been neglected in the past, but recent studies could provide a good starting point to establish more concise structure-activity relationships in the near future . Both tenellin and 15-HT can chelate iron, which could benefit B. bassiana to outcompete M. robertsii in cocultures and to adapt to iron-replete and -depleted conditions . This study advances the biosynthetic mechanism and chemical ecology of 2-pyridones .

属性

IUPAC Name |

3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELFBSBOFKWHSL-UCFWAISOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53823-15-7 | |

| Record name | Tenellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0EXM5N1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。